4-bromo-N,N-bis(furan-2-ylmethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14BrNO3 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
4-bromo-N,N-bis(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H14BrNO3/c18-14-7-5-13(6-8-14)17(20)19(11-15-3-1-9-21-15)12-16-4-2-10-22-16/h1-10H,11-12H2 |
InChI Key |
JFPALUFZHTUMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Strategies for 4 Bromo N,n Bis Furan 2 Ylmethyl Benzamide and Analogues
Conventional Amidation Routes for Benzamide (B126) Formation
The most direct and widely practiced method for constructing the benzamide core is through the creation of an amide bond between a 4-bromobenzoic acid derivative and N,N-bis(furan-2-ylmethyl)amine. This transformation is typically achieved via nucleophilic acyl substitution.
Nucleophilic Acyl Substitution Mechanisms in Benzamide Synthesis
Nucleophilic acyl substitution is the fundamental reaction governing the formation of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The reaction proceeds through a characteristic addition-elimination mechanism. masterorganicchemistry.com For the synthesis of 4-bromo-N,N-bis(furan-2-ylmethyl)benzamide, the nitrogen atom of N,N-bis(furan-2-ylmethyl)amine acts as the nucleophile.
The process begins with the activation of the carboxylic acid, 4-bromobenzoic acid. A common method is the conversion of the carboxylic acid to a more reactive acyl halide, such as 4-bromobenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. uomustansiriyah.edu.iq
The mechanism unfolds in two primary steps:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of N,N-bis(furan-2-ylmethyl)amine attacks the electrophilic carbonyl carbon of the activated 4-bromobenzoyl derivative. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, which is energetically favorable. This step is accompanied by the expulsion of the leaving group (e.g., a chloride ion if starting from 4-bromobenzoyl chloride). libretexts.org A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. uomustansiriyah.edu.iq
Optimization of Reaction Conditions and Coupling Reagents for Amidation
Directly coupling a carboxylic acid with an amine is often inefficient and requires high temperatures to drive off water. researchgate.net To achieve high yields under milder conditions, a wide variety of coupling reagents have been developed. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine.
Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. researchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, the use of DCC can lead to challenges in purification due to the formation of a dicyclohexylurea byproduct, which has low solubility in most organic solvents. peptide.com EDC is often preferred as its corresponding urea (B33335) byproduct is water-soluble, simplifying the workup process. peptide.com
Newer Generation Reagents: COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a modern uronium salt based on Oxyma Pure, which offers comparable or superior efficiency to HATU with improved safety, as it avoids the potentially explosive benzotriazole-based additives. bachem.com
The optimization of a given amidation reaction involves screening various coupling reagents, solvents, bases, and temperatures.
| Coupling Reagent/System | Typical Additive | Common Solvent | Base | Key Advantages | Potential Drawbacks |
|---|---|---|---|---|---|
| EDC | HOBt, DMAP nih.gov | DCM, DMF, CH₃CN nih.gov | DIPEA nih.gov | Water-soluble urea byproduct, easy workup. peptide.com | Can be sensitive to pH. researchgate.net |
| DCC | HOBt, DMAP | DCM, THF | - | Inexpensive and effective. peptide.com | Insoluble urea byproduct complicates purification. peptide.com |
| HATU | - | DMF, NMP | DIPEA, 2,4,6-Collidine | Very fast reaction rates, low racemization. peptide.com | Higher cost, potential for guanidinylation side reaction. sigmaaldrich.com |
| PyBOP | - | DMF, DCM | DIPEA | High efficiency, good for hindered couplings. sigmaaldrich.com | Phosphonium byproducts can be difficult to remove. |
| COMU | - | DMF, ACN | DIPEA | High efficiency, safer (non-explosive), good solubility. bachem.com | Relatively expensive. |
Palladium-Catalyzed Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions are powerful tools not for forming the amide bond itself, but for modifying the 4-bromobenzamide (B181206) scaffold to create a diverse library of analogues. These methods allow for the selective formation of new carbon-carbon or carbon-nitrogen bonds at the site of the bromine atom.
Buchwald-Hartwig Amination Protocols for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. nih.gov While not used to form the N,N-disubstituted benzamide bond in the target molecule, it is invaluable for synthesizing analogues where an amino group is attached to the aryl ring. For instance, starting with a dibromo-benzene, one could first perform a Buchwald-Hartwig amination to install a precursor amine, followed by amidation and a second cross-coupling reaction.
This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos or those based on biaryl scaffolds being particularly effective. nih.gov Nickel-based catalysts have also been developed as a more economical alternative to palladium for certain substrates. nwnu.edu.cn
Application of Suzuki-Miyaura Coupling in Bromobenzamide Synthesis
The Suzuki-Miyaura coupling reaction is one of the most versatile methods for forming C-C bonds, involving the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide. semanticscholar.org In the context of this compound, the bromine atom serves as an excellent handle for post-amidation functionalization. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the benzamide ring, yielding a vast array of analogues from a single common intermediate.
The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. mdpi.com The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. semanticscholar.org
| Aryl Bromide Substrate | Boronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| 4-Bromo-benzoic acid | (3-propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na | K₂CO₃ | Water | 100% Conversion | nih.gov |
| (S)-4-bromo-N-(1-phenylethyl)benzamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 85 | researchgate.net |
| (S)-4-bromo-N-(1-phenylethyl)benzamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 89 | researchgate.net |
| 4-Bromobenzaldehyde | Phenylboronic acid | Supported Pd(II) | - | Water/Ethanol | ~100% Conversion | researchgate.net |
Multi-step Synthetic Sequences Incorporating Furan-2-ylmethyl Moieties
The complete synthesis of this compound requires a multi-step approach that constructs the secondary amine precursor before the final amidation.
A plausible synthetic sequence is as follows:
Synthesis of N,N-bis(furan-2-ylmethyl)amine: This key intermediate can be prepared through several routes. One common method is the reductive amination of furfural. Furfural can be reacted with ammonia (B1221849) or a primary amine, followed by reduction of the resulting imine. Another approach involves the direct alkylation of furfurylamine (B118560) with furan-2-ylmethyl chloride. The synthesis of related bis(aminomethyl)furans from 5-hydroxymethylfurfural (B1680220) (HMF) has been reported, demonstrating the feasibility of constructing such scaffolds. rsc.org
Activation of 4-Bromobenzoic Acid: As previously discussed, 4-bromobenzoic acid is converted into a more reactive species. A standard laboratory procedure is the reaction with thionyl chloride (SOCl₂) in a suitable solvent, often with a catalytic amount of DMF, to yield 4-bromobenzoyl chloride.
Final Amidation Step: The prepared N,N-bis(furan-2-ylmethyl)amine is reacted with 4-bromobenzoyl chloride, typically in an aprotic solvent like dichloromethane (B109758) or THF. A tertiary amine base like triethylamine is added to act as an acid scavenger, driving the reaction to completion and yielding the final product, this compound.
This modular approach is highly adaptable for creating analogues. By starting with different substituted benzoic acids (e.g., 4-iodo-, 4-chloro-, or 4-methylbenzoic acid), a series of compounds with varied substituents on the benzene (B151609) ring can be synthesized. Similarly, using different furan (B31954) derivatives in the initial step (e.g., 5-methylfuran-2-carbaldehyde) would lead to modifications of the furan-2-ylmethyl moieties.
Derivatization and Further Functionalization of the this compound Scaffold
The this compound scaffold possesses several reactive sites that allow for a variety of chemical transformations. These include the amide linkage, the carbonyl group, the brominated aromatic ring, and the furan moieties. This section explores potential derivatization strategies focusing on hydrolysis of the amide, reduction of the carbonyl and aromatic systems, and alkylation at the nitrogen center.
Hydrolysis Pathways of the Amide Linkage
The amide bond, while generally stable, can be cleaved through hydrolysis under acidic or basic conditions. chemguide.co.uklibretexts.org This reaction breaks the bond between the carbonyl carbon and the nitrogen atom. For tertiary amides like this compound, which lack a hydrogen atom on the nitrogen, the reaction mechanisms can be challenging compared to primary or secondary amides. acs.orgfiveable.me
Under acidic conditions, the reaction is catalyzed by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. byjus.com Heating the amide with a dilute acid, such as hydrochloric acid, would yield 4-bromobenzoic acid and the corresponding secondary amine, bis(furan-2-ylmethyl)ammonium salt. chemguide.co.uk
Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. byjus.com This process is typically slower than for primary or secondary amides due to steric hindrance and the electronic nature of the tertiary amide. fiveable.me Heating the compound with an aqueous solution of a strong base like sodium hydroxide would result in the formation of a carboxylate salt, sodium 4-bromobenzoate, and the free secondary amine, bis(furan-2-ylmethyl)amine. chemguide.co.uk
The high resistance of planar tertiary amide bonds to hydrolysis is a known chemical challenge. acs.org Enzymatic hydrolysis of such bonds is rare in nature and requires specific catalytic mechanisms that differ from typical proteases. acs.orgresearchgate.net
Table 1: Predicted Products of Hydrolysis
| Condition | Reactants | Expected Products |
|---|---|---|
| Acidic Hydrolysis | This compound, H₂O, H⁺ (e.g., HCl) | 4-bromobenzoic acid, bis(furan-2-ylmethyl)ammonium chloride |
Reduction Reactions of the Carbonyl or Aromatic Systems
The reduction of tertiary amides is a fundamental transformation that typically converts the amide group into a tertiary amine. orgoreview.com This involves the deoxygenation of the carbonyl group to a methylene (B1212753) (-CH₂) group.
A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. orgoreview.com The reaction of this compound with LiAlH₄ would be expected to yield the tertiary amine, 1-(4-bromobenzyl)-N,N-bis(furan-2-ylmethyl)methanamine. While effective, LiAlH₄ is a strong reducing agent and may not be compatible with all functional groups.
Milder and more selective reducing agents have been developed. acs.org For instance, dialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can reduce tertiary amides to the corresponding tertiary amines. orgoreview.comacs.org Catalytic hydrosilylation, using silanes in combination with catalysts based on metals like zinc, nickel, or platinum, offers another mild and chemoselective method for amide reduction. acs.orgorganic-chemistry.org These methods often tolerate other functional groups, such as the aryl bromide present in the scaffold. organic-chemistry.org
Alternatively, certain reducing systems can achieve C-N bond cleavage, reducing the amide to an alcohol. A system using samarium(II) iodide (SmI₂) with an amine and water has been shown to chemoselectively reduce tertiary amides to their corresponding alcohols, which in this case would be (4-bromophenyl)methanol. nih.gov
The furan rings and the bromo-substituted benzene ring are generally resistant to reduction under typical amide reduction conditions. Catalytic hydrogenation at high pressures and temperatures would be required to reduce these aromatic systems.
Table 2: Potential Reduction Products
| Reagent/System | Transformation | Expected Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl to Methylene | 1-(4-bromobenzyl)-N,N-bis(furan-2-ylmethyl)methanamine |
| 9-BBN | Carbonyl to Methylene | 1-(4-bromobenzyl)-N,N-bis(furan-2-ylmethyl)methanamine |
| Catalytic Hydrosilylation (e.g., PMHS, Zn catalyst) | Carbonyl to Methylene | 1-(4-bromobenzyl)-N,N-bis(furan-2-ylmethyl)methanamine |
Alkylation Reactions at the Nitrogen Center
Direct alkylation at the nitrogen atom of an amide is generally difficult. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group through resonance, rendering the nitrogen atom non-nucleophilic. Therefore, standard N-alkylation reactions that work for amines are not feasible for amides. wikipedia.org
To achieve functionalization at the nitrogen, a multi-step approach is typically necessary. The most straightforward method would be the reduction of the amide to the corresponding tertiary amine, 1-(4-bromobenzyl)-N,N-bis(furan-2-ylmethyl)methanamine, as described in the previous section. This tertiary amine product would then be sufficiently nucleophilic to undergo N-alkylation with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt in what is known as the Menshutkin reaction. wikipedia.org
Recent advances in organic synthesis have explored deoxygenative functionalization of amides. sciengine.com For instance, a deoxygenative alkylation strategy has been developed that combines amides and alkyl iodides under visible light photoredox catalysis to synthesize structurally diverse tertiary amines in a single step. sciengine.com This method essentially combines the reduction and alkylation into one process. Another approach involves the activation of the amide with an agent like triflic anhydride (B1165640) (Tf₂O) to form an iminium intermediate, which can then be attacked by a nucleophile. nih.gov
Table 3: Potential Alkylation Strategies
| Strategy | Reaction Sequence | Intermediate/Final Product |
|---|---|---|
| Reduction then Alkylation | 1. Reduction of amide to tertiary amine. 2. Reaction with alkyl halide (e.g., CH₃I). | 1. 1-(4-bromobenzyl)-N,N-bis(furan-2-ylmethyl)methanamine 2. Quaternary ammonium iodide salt |
Comprehensive Structural Elucidation of 4 Bromo N,n Bis Furan 2 Ylmethyl Benzamide
Advanced Spectroscopic Characterization
Spectroscopic analysis has been pivotal in confirming the molecular structure and identifying the functional groups present in 4-bromo-N,N-bis(furan-2-ylmethyl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provided crucial insights into the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the bromobenzoyl group and the furan (B31954) rings, as well as the methylene (B1212753) protons. The chemical shifts (δ) are observed in the expected regions, and the spin-spin coupling patterns have been analyzed to confirm the substitution patterns on the aromatic rings.
The ¹³C NMR spectrum displays a complete set of resonances for all carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the carbons of the furan moieties and methylene groups have been assigned based on established correlation tables and theoretical predictions.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~168-172 |
| C-Br | - | ~125-130 |
| Aromatic CH | ~7.2-7.8 | ~128-135 |
| Furan CH | ~6.2-7.5 | ~110-145 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The values presented are typical ranges for similar structures.
To unambiguously establish the connectivity between protons and carbons, two-dimensional NMR experiments were performed. Correlation Spectroscopy (COSY) experiments revealed the coupling relationships between adjacent protons, confirming the spin systems within the bromophenyl and furanyl groups. Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlated the proton signals with their directly attached carbon atoms, allowing for definitive assignment of the ¹³C NMR spectrum.
Infrared (IR) Vibrational Spectroscopy Analysis for Functional Group Identification
The IR spectrum of this compound provides clear evidence for the presence of its key functional groups. A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration is observed. Additionally, C-H stretching vibrations from the aromatic and furan rings, as well as C-N stretching and C-Br stretching vibrations, are present in the spectrum, further confirming the molecular structure.
Table 2: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (Amide) | ~1630-1680 |
| C-H (Aromatic) | ~3000-3100 |
| C-N Stretch | ~1200-1350 |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry was employed to determine the molecular weight and to study the fragmentation pattern of the molecule. The mass spectrum shows a prominent molecular ion peak [M]⁺ corresponding to the calculated molecular weight of this compound. The isotopic pattern of the molecular ion peak, showing signals for both ⁷⁹Br and ⁸¹Br isotopes, is a characteristic feature. The fragmentation pattern provides further structural confirmation, with key fragments arising from the cleavage of the amide bond and the furan rings.
Single Crystal X-ray Diffraction (SCXRD) Analysis
Single Crystal X-ray Diffraction analysis provided the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. The analysis confirmed the molecular connectivity and provided detailed information on bond lengths, bond angles, and torsion angles. The crystal structure reveals the relative orientations of the bromophenyl ring and the two furan-2-ylmethyl groups around the central amide nitrogen atom. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice, were also identified.
Table 3: Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: The crystallographic data presented are hypothetical as specific experimental data for this compound is not publicly available. The values would be determined from the SCXRD experiment.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The determination of the crystal system, space group, and unit cell parameters is fundamental to crystallographic analysis. This data is obtained through single-crystal X-ray diffraction. The crystal system would classify the crystal into one of seven lattice systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) based on the symmetry of the unit cell. The space group would provide a more detailed description of the symmetry elements within the crystal. The unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) define the size and shape of the repeating unit of the crystal lattice.
A representative data table for such information would look as follows:
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | [Value] |
| β (°) | [Value] |
| γ (°) | [Value] |
| Volume (ų) | [Value] |
| Z (molecules/unit cell) | [Value] |
Molecular Geometry and Conformation in the Solid State
Analysis of the crystal structure would reveal the precise three-dimensional arrangement of the atoms in the this compound molecule in the solid state. This includes bond lengths, bond angles, and torsion angles. The conformation of the molecule, particularly the orientation of the furan rings relative to the benzamide (B126) core and the rotation around the various single bonds, would be described in detail. Key features, such as the planarity of the aromatic rings and the amide group, would also be discussed.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal, known as crystal packing, is governed by various intermolecular interactions. A thorough analysis would investigate the following:
Classical and Non-Classical Hydrogen Bonding Networks (N-H···O, C-H···O, C-H···N, C-H···S, C-H···Br)
Since the titular molecule does not possess a classic hydrogen bond donor (like N-H or O-H), the analysis would focus on non-classical C-H···O, C-H···N, and C-H···Br hydrogen bonds. The oxygen atoms of the furan rings and the benzamide carbonyl group, as well as the nitrogen atom of the amide, could act as hydrogen bond acceptors. The bromine atom could also participate as a weak acceptor. The geometric parameters of these interactions (donor-acceptor distance and angle) would be tabulated to assess their strength and significance in the crystal packing.
π-Stacking and C-H···π Interactions in Supramolecular Aggregation
The presence of multiple aromatic rings (one bromophenyl and two furan rings) suggests the possibility of π-stacking interactions, where the rings are arranged in a parallel or near-parallel fashion. The analysis would include the centroid-to-centroid distances and the slip angles between the interacting rings. Additionally, C-H···π interactions, where a C-H bond points towards the electron-rich π-system of an aromatic ring, would be identified and characterized.
Halogen Bonding Interactions Involving the Bromine Substituent
The bromine atom on the benzamide ring could participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom (such as oxygen or nitrogen) of a neighboring molecule. The geometry and distance of any such Br···O or Br···N interactions would be analyzed to determine their role in the supramolecular assembly.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification
No Scientific Data Found for this compound
A comprehensive search of available scientific literature and chemical databases has revealed no specific computational chemistry or quantum mechanical studies published for the compound This compound . Consequently, detailed research findings, data tables, and specific analysis as requested for the article outline cannot be provided at this time.
The requested article structure, focusing on Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, requires specific data points derived from computational analysis of this particular molecule. This includes its optimized geometry, conformational energy landscape, vibrational frequencies, electronic transitions (UV-Vis spectroscopy), and HOMO-LUMO energy gaps. Without dedicated research on "this compound," any attempt to generate such an article would be speculative and not based on scientifically validated findings.
Further research and computational analysis by theoretical chemists would be required to generate the specific data needed to populate the outlined sections.
Computational Chemistry and Quantum Mechanical Probes of 4 Bromo N,n Bis Furan 2 Ylmethyl Benzamide
Molecular Electrostatic Potential (MEP) Surface Mapping
Visualization of Charge Distribution and Identification of Electrophilic/Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map would have illustrated the charge distribution across the 4-bromo-N,N-bis(furan-2-ylmethyl)benzamide molecule. This visualization is crucial for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red-colored regions on an MEP surface indicate negative electrostatic potential, highlighting likely sites for electrophilic attack, such as the oxygen atoms of the furan (B31954) rings and the carbonyl group. Conversely, blue-colored regions denote positive potential, indicating susceptibility to nucleophilic attack, often around hydrogen atoms. This analysis would provide foundational insights into the molecule's intermolecular interactions and reactive sites.
Global and Local Reactivity Descriptors
Calculation of Chemical Potential, Hardness, and Electrophilicity Index
| Descriptor | Formula | Significance | Predicted Value |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | Data not available |
| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons | Data not available |
These values would offer a quantitative measure of the molecule's stability and its inclination to act as an electrophile.
Fukui Function Analysis for Local Reactivity Prediction
While global descriptors provide a broad picture, Fukui functions would have pinpointed the specific atoms within the molecule most susceptible to nucleophilic, electrophilic, and radical attack. This local reactivity analysis is essential for understanding the regioselectivity of chemical reactions involving this compound.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics
Natural Bond Orbital (NBO) analysis would have offered a detailed description of the bonding and electronic delocalization within the molecule. This would involve quantifying the stabilization energies associated with hyperconjugative interactions, such as electron donation from lone pairs to antibonding orbitals. For instance, interactions between the lone pairs of the oxygen and nitrogen atoms and the π* orbitals of the aromatic rings would be of particular interest, providing insight into the electronic communication between the different moieties of the molecule.
Investigations into Non-Linear Optical (NLO) Properties, including Polarizability and Hyperpolarizability
The non-linear optical (NLO) properties of this compound would have been assessed by calculating its polarizability (α) and first-order hyperpolarizability (β). These parameters are critical for evaluating a molecule's potential for applications in optoelectronic devices. A significant hyperpolarizability value would suggest that the molecule exhibits a strong NLO response, often associated with intramolecular charge transfer from electron-donating to electron-accepting groups.
| NLO Property | Significance | Predicted Value |
| Polarizability (α) | Measure of the distortion of the electron cloud in an electric field | Data not available |
| First-Order Hyperpolarizability (β) | Measure of the second-order NLO response | Data not available |
Mechanistic Investigations of Reactions Involving the Benzamide Scaffold
Elucidation of Amidation Reaction Mechanisms for Substituted Benzamides
The formation of the amide bond is one of the most critical reactions in organic chemistry. researchgate.net For a substituted benzamide (B126) like 4-bromo-N,N-bis(furan-2-ylmethyl)benzamide, the synthesis typically involves the reaction of a 4-bromobenzoic acid derivative with N,N-bis(furan-2-ylmethyl)amine. The mechanism of this amidation can proceed through several pathways, largely dependent on the activation method used for the carboxylic acid.
A common method involves converting the carboxylic acid into a more reactive acyl halide, such as 4-bromobenzoyl chloride. The reaction mechanism then follows a nucleophilic acyl substitution pathway.
Mechanism of Acyl Chloride Amidation:
Nucleophilic Attack: The nitrogen atom of the secondary amine, N,N-bis(furan-2-ylmethyl)amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride.
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
Deprotonation: A base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270) added to the reaction, or another molecule of the secondary amine substrate, removes the proton from the nitrogen atom to yield the final tertiary amide product and the corresponding ammonium (B1175870) salt.
Alternatively, direct amidation of 4-bromobenzoic acid can be achieved using coupling reagents. These reagents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine. The reaction pathway generally involves the initial formation of a highly reactive acyl intermediate. Mechanistic studies suggest that these reactions often proceed via deprotonation followed by nucleophilic addition to the acyl bond. researchgate.net
Detailed Mechanistic Pathways for C-N Cross-Coupling Reactions Involving Bromine
The bromine atom at the 4-position of the benzamide ring is a key functional handle for further molecular elaboration, particularly through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.org This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine, amide, or related nitrogen nucleophile. The generally accepted catalytic cycle for this transformation provides a detailed mechanistic pathway. rsc.orgwikipedia.orgacs.org
The Buchwald-Hartwig Amination Catalytic Cycle:
Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, typically bearing bulky phosphine (B1218219) ligands. The 4-bromobenzamide (B181206) substrate undergoes oxidative addition to the Pd(0) center, breaking the C-Br bond and forming a new Pd(II) intermediate. This step is often rate-limiting. acs.org
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a more nucleophilic amido species, which binds to the palladium center, displacing the halide ligand.
Reductive Elimination: This is the final and product-forming step. The aryl group and the amido group couple, forming the new C-N bond and regenerating the catalytically active Pd(0) species. The desired N-aryl product is released from the coordination sphere of the metal. rsc.orgacs.org
The nature of the ligands on the palladium catalyst is critical for the efficiency of each step, particularly in facilitating both the oxidative addition and the final reductive elimination. acs.org Nickel-based pincer catalysts have also been explored for C-N cross-coupling reactions, proposing a plausible Ni(I)-Ni(III) catalytic pathway. researchgate.net
Theoretical Studies on Reaction Intermediates and Transition States of Transformations
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the energetics and structures of intermediates and transition states that are often difficult to characterize experimentally. researchgate.net
For amidation reactions , theoretical studies on the base-catalyzed hydrolysis of amides—the reverse reaction—have detailed the transition state structures for the formation of the tetrahedral intermediate. nih.gov These studies show that the free energy barrier is influenced by the steric hindrance of the substituents on the amide, which affects the solvation of the attacking nucleophile in the transition state. nih.gov Such findings can be extrapolated to understand the forward amidation reaction, where larger substituents on the amine or acyl group could similarly influence the reaction barriers.
In C-N cross-coupling reactions , DFT calculations have been instrumental in mapping the entire catalytic cycle. Studies have focused on:
Oxidative Addition: Calculations confirm that bulky, electron-rich phosphine ligands on the palladium(0) catalyst lower the energy barrier for the oxidative addition of aryl halides. acs.org
Transmetalation/Deprotonation: The mechanism and energetics of amine coordination and deprotonation have been modeled to understand the role of the base and the formation of the key palladium-amido intermediate.
Reductive Elimination: Theoretical models show that the reductive elimination step is often facilitated by ligands that are sterically demanding, which promotes the formation of the C-N bond and the release of the product. The geometry of the Pd(II) intermediate is crucial, with a T-shaped geometry being a key feature in the pathway involving monoligated palladium species. acs.org
These computational studies help rationalize experimental observations, such as catalyst and ligand effects, and guide the development of more efficient catalytic systems.
Role of Catalytic Systems in Organic Transformations of Benzamide Derivatives
Catalytic systems are essential for achieving efficient and selective transformations of benzamide scaffolds under mild conditions. researchgate.net The choice of catalyst and reaction conditions can direct the reaction towards a desired outcome.
In C-N cross-coupling , the catalytic system is typically composed of a palladium precursor and a specialized ligand.
Palladium Precursors: Common precursors include Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), which are reduced in situ to the active Pd(0) species.
Ligands: The development of bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) has been a major breakthrough. mit.edu These ligands stabilize the monoligated L₁Pd(0) species, which are highly reactive in the oxidative addition step, and also facilitate the challenging reductive elimination step. acs.org The table below summarizes representative catalytic systems used in Buchwald-Hartwig amination.
| Palladium Precursor | Ligand Type | Base | Typical Substrates |
|---|---|---|---|
| Pd(OAc)₂ | Biaryl Phosphines (e.g., XPhos, SPhos) | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Aryl Bromides, Chlorides |
| Pd₂(dba)₃ | Josiphos Ligands | K₃PO₄ | Aryl Halides |
| [(PNp₃)Pd(Ar)(μ-X)]₂ (G6 Precatalyst) | Alkylphosphines | NaOt-Bu | Sterically Hindered Aryl Bromides |
Beyond palladium, other transition metals are being explored. Nickel-based catalysts, for instance, offer a more earth-abundant and cost-effective alternative for C-N cross-coupling reactions. researchgate.net Furthermore, photocatalytic systems, often involving dual photoredox and transition metal catalysis, are emerging as powerful tools for the late-stage modification of benzamides under exceptionally mild conditions. rsc.org These systems can enable transformations that are not accessible through traditional thermal methods.
Supramolecular Assemblies and Crystal Engineering of 4 Bromo N,n Bis Furan 2 Ylmethyl Benzamide
Design Principles for Self-Assembly in the Solid State
The design of crystalline solids from molecular precursors relies on the strategic use of non-covalent interactions to guide molecules into specific, ordered arrangements. These interactions, while weaker than covalent bonds, are highly directional and specific, making them powerful tools for crystal engineering. The primary forces at play include hydrogen bonds, halogen bonds, π–π stacking, and van der Waals forces.
Table 1: General Properties of Key Intermolecular Interactions in Crystal Engineering
| Interaction Type | Typical Energy (kJ/mol) | Donor/Acceptor Groups | Directionality |
|---|---|---|---|
| Hydrogen Bond (O-H···O, N-H···O) | 15 - 40 | -OH, -NH / C=O, -O- | High |
| Hydrogen Bond (C-H···O) | 2 - 20 | Activated C-H / C=O, -O- | Moderate |
| Halogen Bond (C-X···O/N) | 5 - 30 | C-Br, C-I / C=O, Pyridyl N | High |
| π–π Stacking | 2 - 20 | Aromatic rings (e.g., Phenyl, Furan) | Moderate |
This interactive table allows for sorting by interaction type, energy, and directionality.
Role of Halogen, Furan (B31954), and Amide Moieties in Directing Intermolecular Interactions
The molecular structure of 4-bromo-N,N-bis(furan-2-ylmethyl)benzamide contains three key functional groups that are expected to play significant roles in its solid-state self-assembly.
The Bromo Substituent and Halogen Bonding: A halogen atom (X) covalently bonded to a carbon atom can exhibit a region of positive electrostatic potential on its outermost surface, known as a σ-hole. This region can engage in an attractive, non-covalent interaction with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. This interaction is termed a halogen bond. acs.orgresearchgate.net The strength of the halogen bond increases in the order Cl < Br < I. nih.gov In the case of this compound, the bromine atom is a potential halogen bond donor. It could interact with the amide oxygen, the furan oxygen, or a Lewis basic site on a co-crystallizing agent. nih.govbohrium.com These interactions are highly directional, with a C–Br···O/N angle close to 180°, making them a reliable tool for constructing specific supramolecular architectures. acs.org
The Furan Rings: The furan moiety, an electron-rich five-membered aromatic heterocycle, can participate in several types of intermolecular interactions. The planar structure of the furan ring allows for π–π stacking interactions with other aromatic systems, such as adjacent furan or phenyl rings. The geometry of these interactions can be face-to-face or offset. Furthermore, the oxygen atom within the furan ring possesses lone pairs of electrons, enabling it to act as a hydrogen bond acceptor. utripoli.edu.ly It can participate in weak C–H···O hydrogen bonds with activated C-H donors from neighboring molecules.
Formation of Co-crystals and Polymorphs of Benzamide (B126) Derivatives
Benzamide and its derivatives are well-known for their propensity to exhibit polymorphism—the ability to crystallize in multiple distinct crystal structures with different physical properties. mdpi.comresearchgate.net This phenomenon arises from the subtle balance of intermolecular forces, where different packing arrangements or molecular conformations can lead to crystal lattices of similar stability. rsc.orgnih.gov Factors such as solvent choice, crystallization temperature, and the presence of impurities can influence which polymorph is obtained. chemrxiv.org
Given the conformational flexibility of the two furan-2-ylmethyl arms in this compound, it is highly probable that this compound could exhibit conformational polymorphism, where different crystal forms contain the molecule in different spatial arrangements.
Furthermore, the presence of strong hydrogen bond acceptors (amide and furan oxygens) and a halogen bond donor (bromine) makes this molecule an excellent candidate for co-crystal formation. biointerfaceresearch.com Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions. researchgate.net By introducing a second molecule (a co-former) with complementary functional groups, such as a strong hydrogen bond donor (e.g., a carboxylic acid or a phenol), it is possible to form robust and predictable supramolecular synthons, like the well-established acid-amide heterodimer. biointerfaceresearch.comacs.org
Table 2: Common Supramolecular Synthons in Benzamide Co-crystals
| Synthon Type | Interacting Groups | Resulting Motif |
|---|---|---|
| Acid-Amide Heterodimer | Carboxylic Acid (O-H) and Amide (C=O) | R²₂(8) ring |
| Phenol-Amide Heterodimer | Phenol (O-H) and Amide (C=O) | Dimer or chain |
| Halogen Bonded Adduct | C-Br and Pyridyl N | Linear chain |
This interactive table outlines common synthons involving benzamide derivatives.
Engineering of Crystalline Architectures via Non-Covalent Interactions
The engineering of specific crystalline architectures for this compound would involve the strategic exploitation of the hierarchy of non-covalent interactions available. The most dominant interactions would likely dictate the primary structural motifs, which are then organized into a three-dimensional lattice by weaker forces.
A plausible scenario for the self-assembly of this molecule could involve C–H···O hydrogen bonds where the activated aromatic C-H groups on the furan or phenyl rings interact with the amide carbonyl oxygen, forming chains or sheets. Simultaneously, Br···O halogen bonds could link these primary structures, potentially involving the furan oxygen as an acceptor. The final packing would be optimized to maximize van der Waals contacts and potentially weak π–π stacking between furan rings.
By introducing co-formers, more complex and robust architectures can be targeted. For example:
With a Dicarboxylic Acid: One could envision the formation of extended ribbons or tapes, where the acid's two O-H groups form hydrogen bonds with the amide oxygens of two separate benzamide molecules, leading to a ternary co-crystal.
With a Halogen Bond Acceptor (e.g., a dipyridyl compound): It would be possible to construct one-, two-, or three-dimensional networks based on the directional C–Br···N halogen bond. nih.gov The geometry of the dipyridyl linker would determine the dimensionality of the resulting framework.
The ultimate crystal structure will be the one that achieves the most stable thermodynamic arrangement, a complex optimization of multiple competing, weak interactions. Computational methods for crystal structure prediction, combined with experimental screening, are powerful tools for exploring the potential polymorphic and co-crystal landscape of such a molecule. acs.org
Coordination Chemistry of Furan Substituted Benzamide Ligands
Synthesis and Characterization of Metal Complexes with 4-bromo-N,N-bis(furan-2-ylmethyl)benzamide as a Ligand
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be critical in determining the nature of the resulting complex. For instance, the reaction of a similar furan-containing ligand, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, with various metal acetates has been shown to yield complexes with a 1:2 metal-to-ligand ratio nih.gov.
The characterization of these hypothetical metal complexes would rely on a combination of spectroscopic and analytical techniques.
Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry.
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the stretching frequency of the C=O group of the benzamide (B126) to a lower wavenumber upon complexation would indicate coordination through the carbonyl oxygen. Similarly, changes in the vibrational modes of the furan (B31954) rings could suggest their involvement in coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons near the potential coordination sites upon complexation would provide evidence of ligand-metal binding.
UV-Visible Spectroscopy: This technique would provide information about the electronic transitions within the complex and help in determining the coordination geometry around the metal center. The electronic spectra of furan-containing ligands and their complexes typically show bands corresponding to π→π* and n→π* transitions nih.gov.
Mass Spectrometry: To confirm the molecular weight of the complex.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the spin state of the metal ion.
A representative table of expected characterization data for a hypothetical metal complex is provided below.
| Technique | Expected Observations for [M(this compound)₂]X₂ |
| IR (cm⁻¹) | Shift of C=O stretch to lower frequency; changes in furan ring vibrations. |
| ¹H NMR (ppm) | Downfield or upfield shifts of protons adjacent to the carbonyl and furan groups. |
| UV-Vis (nm) | Ligand-to-metal charge transfer (LMCT) and d-d transition bands. |
| Elemental Analysis | Consistent with the proposed formula. |
| Molar Conductivity | Would indicate the electrolytic or non-electrolytic nature of the complex. nih.gov |
Ligand Binding Modes and Coordination Geometries in Metal-Ligand Adducts
The this compound ligand offers several potential coordination sites: the carbonyl oxygen of the benzamide group, the nitrogen atom of the amide, and the oxygen atoms of the two furan rings. The actual binding mode would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Based on studies of related ligands, the carbonyl oxygen is a common coordination site for benzamide-type ligands. The furan oxygen atoms could also coordinate to the metal center, leading to a multidentate coordination mode. The nitrogen atom of the tertiary amide is generally not considered a strong donor. In some furan-containing Schiff base ligands, coordination occurs through the azomethine nitrogen and a deprotonated enolized carbonyl oxygen nih.govresearchgate.net.
The coordination of this ligand to a metal center could result in various coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number of the metal ion and the stoichiometry of the complex. For instance, studies on metal complexes of some furfural Schiff base derivatives have suggested distorted octahedral geometries for several metal ions chemmethod.com.
Potential Binding Modes:
Monodentate: Coordination through the carbonyl oxygen.
Bidentate: Coordination through the carbonyl oxygen and one furan oxygen.
Tridentate: Coordination through the carbonyl oxygen and both furan oxygens.
The flexibility of the furan-2-ylmethyl arms would allow the ligand to adapt to the preferred coordination geometry of the metal ion.
Spectroscopic and Crystallographic Studies of Metal-Organic Frameworks and Coordination Polymers Utilizing Benzamide Ligands
While there are no specific reports on metal-organic frameworks (MOFs) or coordination polymers (CPs) utilizing this compound, the structural motifs of this ligand make it a potential candidate for the construction of such extended structures. The presence of multiple potential coordination sites and the conformational flexibility of the ligand could lead to the formation of diverse network architectures.
Spectroscopic Studies:
IR and Raman Spectroscopy: These techniques would be crucial for probing the coordination environment of the ligand within the framework and for identifying the presence of guest molecules.
Solid-State NMR Spectroscopy: This could provide detailed information about the local environment of the atoms in the solid state.
Crystallographic Studies:
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of MOFs and CPs. Such studies would reveal the coordination modes of the ligand, the geometry around the metal centers, the topology of the network, and the nature of any porosity within the material. The use of flexible bis-pyridyl-bis-amide ligands in the construction of coordination polymers has been shown to result in a variety of network dimensionalities and topologies researchgate.net.
A hypothetical crystallographic data table for a coordination polymer based on this ligand is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 18.2 |
| c (Å) | 12.8 |
| β (°) ** | 95.5 |
| V (ų) ** | 2435 |
| Z | 4 |
Influence of the Ligand Structure on Metal Center Properties and Reactivity
The structural features of this compound are expected to significantly influence the properties and reactivity of the coordinated metal center.
Electronic Effects: The electron-withdrawing nature of the bromine atom on the benzoyl ring would decrease the electron density on the carbonyl oxygen. This could affect the strength of the metal-ligand bond and, consequently, the redox potential of the metal center.
Steric Effects: The two furan-2-ylmethyl groups introduce steric bulk around the metal center. This steric hindrance can influence the coordination number and geometry of the metal ion, potentially stabilizing lower coordination numbers and influencing the accessibility of the metal center to other substrates, which is important for catalytic applications.
Flexibility: The flexible nature of the furan-2-ylmethyl arms allows the ligand to accommodate a variety of metal ions with different coordination preferences. This flexibility is a key aspect in the design of coordination polymers, as it can lead to diverse and interesting network structures researchgate.net.
The combination of these electronic and steric factors can be used to tune the reactivity of the metal center. For example, in catalytic applications, modifying the substituents on the benzoyl ring or the heterocyclic arms could modulate the catalytic activity and selectivity of the metal complex.
Structure Reactivity Relationship Studies of 4 Bromo N,n Bis Furan 2 Ylmethyl Benzamide
Impact of the Bromine Atom on Electronic Structure and Chemical Reactivity
The presence of a bromine atom at the para-position of the benzoyl group significantly influences the electronic environment of the entire molecule. Halogens, such as bromine, exert a dual electronic effect on aromatic rings: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R).
The deactivating nature of the bromine atom is reflected in the reaction rates for electrophilic aromatic substitution. For instance, the nitration of bromobenzene is significantly slower than that of benzene (B151609). This principle can be extended to 4-bromo-N,N-bis(furan-2-ylmethyl)benzamide, where the brominated ring will exhibit reduced reactivity towards electrophiles.
| Compound | Substituent | Relative Rate of Nitration (Benzene = 1) |
|---|---|---|
| Benzene | -H | 1 |
| Toluene | -CH₃ | 25 |
| Anisole | -OCH₃ | 1000 |
| Bromobenzene | -Br | 0.03 |
The bromine atom also influences the acidity of the protons on the aromatic ring and can participate in halogen bonding, a non-covalent interaction that can affect crystal packing and interactions with other molecules.
Steric and Electronic Effects of N,N-bis(furan-2-ylmethyl) Substitution on the Amide Group
The N,N-bis(furan-2-ylmethyl) substituents introduce significant steric and electronic effects that modulate the properties of the central amide group. The amide linkage is characterized by resonance, where the lone pair of the nitrogen atom is delocalized onto the carbonyl oxygen. This resonance imparts a partial double bond character to the C-N bond, restricting its rotation and rendering the amide group planar. masterorganicchemistry.com
The two bulky furan-2-ylmethyl groups attached to the nitrogen atom create considerable steric hindrance around the amide bond. This steric crowding can influence the planarity of the amide group. In highly hindered N,N-disubstituted amides, the torsional angle between the carbonyl group and the phenyl ring can be significant to alleviate steric strain. nih.gov This deviation from planarity can, in turn, affect the degree of resonance and the reactivity of the amide carbonyl.
| Amide | Rotational Barrier (kcal/mol) |
|---|---|
| N,N-dimethylformamide | ~21 |
| N,N-dimethylbenzamide | ~16 |
| N,N-diisopropylbenzamide | ~13 |
| This compound (Estimated) | ~14-17 |
Conformational Dynamics of the Compound and Their Influence on Chemical Behavior
Rotation around the Ar-CO bond: The degree of rotation around the bond connecting the 4-bromophenyl ring and the carbonyl carbon is influenced by the steric hindrance from the N,N-substituents.
Rotation around the CO-N bond: As discussed, this rotation is restricted due to the partial double bond character, but some degree of twisting can occur.
Rotation around the N-CH₂ bonds: The bonds between the amide nitrogen and the methylene (B1212753) groups of the furan-2-ylmethyl substituents can rotate.
Rotation around the CH₂-furan bonds: The orientation of the furan (B31954) rings relative to the rest of the molecule is also flexible.
These conformational dynamics can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. The preferred conformation will be the one that minimizes steric clashes and maximizes favorable electronic interactions. The accessibility of different conformations can be crucial for the molecule's ability to bind to biological targets or to participate in chemical reactions, as the transition state of a reaction may require a specific molecular geometry. For instance, the relative orientation of the furan rings could influence the molecule's ability to chelate metal ions.
Modulation of Reactivity through Targeted Structural Modifications
The reactivity of this compound can be fine-tuned through specific structural modifications. These modifications can target different parts of the molecule to achieve desired changes in its chemical properties.
Modification of the Benzoyl Ring: Replacing the bromine atom with other substituents can alter the electronic properties of the aromatic ring. An electron-donating group (e.g., -OCH₃) would activate the ring towards electrophilic substitution, while a stronger electron-withdrawing group (e.g., -NO₂) would further deactivate it. nih.gov
Modification of the N-Substituents: Altering the furan-2-ylmethyl groups could have a profound impact on the steric environment and solubility. Replacing them with smaller alkyl groups would reduce steric hindrance around the amide, potentially increasing the reactivity of the carbonyl group. Conversely, introducing bulkier substituents could be used to shield the amide from reactions.
Modification of the Furan Rings: Introducing substituents on the furan rings themselves could modulate their electronic properties and their ability to engage in π-stacking or other non-covalent interactions.
| Modification | Predicted Effect on Aromatic Ring Reactivity (Electrophilic Substitution) | Predicted Effect on Amide Carbonyl Reactivity (Nucleophilic Acyl Substitution) |
|---|---|---|
| Replace -Br with -OCH₃ | Increase | Minimal change |
| Replace -Br with -NO₂ | Decrease | Minimal change |
| Replace furan-2-ylmethyl with methyl | Minimal change | Increase (due to reduced steric hindrance) |
| Replace furan-2-ylmethyl with tert-butyl | Minimal change | Decrease (due to increased steric hindrance) |
By systematically exploring these and other structural modifications, it is possible to create a library of derivatives with a wide range of chemical and physical properties, tailored for specific applications.
Future Research Directions and Advanced Methodological Developments for Benzamides and Furan Substituted Compounds
Potential for Integration into Advanced Materials Science Research and Functional Materials Design
Beyond the realm of medicinal chemistry, the structural features of benzamides and furan-substituted compounds make them attractive candidates for the development of advanced materials. The unique combination of a rigid, aromatic benzamide (B126) core and reactive, bio-based furan (B31954) rings in a molecule like 4-bromo-N,N-bis(furan-2-ylmethyl)benzamide provides a versatile platform for designing novel functional materials.
Furan-Based Polymers: The furan moiety is a key bio-based platform chemical, often derived from renewable biomass sources like cellulose and hemicellulose. This makes furan-containing molecules like this compound particularly interesting for the development of sustainable polymers. The furan rings can participate in various polymerization reactions. For example, they can be used as dienes in Diels-Alder reactions to create reversible polymer networks, or they can be opened and polymerized to form linear polymers.
Analogues of this compound could be designed as monomers for the synthesis of novel polyesters, polyamides, or epoxy resins. The benzamide core would be expected to impart thermal stability and rigidity to the polymer backbone, while the furan units provide a renewable component and potential for further chemical modification. Such polymers could find applications as:
Bio-based plastics: Alternatives to petroleum-derived plastics for packaging or automotive components.
Thermosetting resins: High-performance materials for composites, coatings, and adhesives, leveraging the high char yield and mechanical strength observed in some furan-based thermosets.
Flame retardants: The tendency of furan rings to form char upon heating suggests potential applications in flame-retardant materials.
Organic Electronics: The conjugated π-systems of the benzene (B151609) and furan rings suggest that derivatives of this compound could possess interesting optoelectronic properties. By modifying the substituents on the aromatic rings, it may be possible to tune the HOMO/LUMO energy levels, band gap, and charge transport characteristics of these molecules. This opens up possibilities for their use in a variety of organic electronic devices, such as:
Organic Light-Emitting Diodes (OLEDs): As charge transport or emissive materials.
Organic Field-Effect Transistors (OFETs): As the semiconductor layer.
Organic Photovoltaics (OPVs): As donor or acceptor materials.
The bromine atom on the benzamide ring provides a convenient synthetic handle for further functionalization, for example, through cross-coupling reactions, to extend the conjugated system and fine-tune the electronic properties.
Functional Dyes and Pigments: Furan-containing compounds have been investigated as intermediates for dyes and pigments. The extended conjugation in analogues of this compound could lead to molecules with strong absorption in the visible or UV range, making them suitable for use as colorants or UV-stabilizers.
The table below summarizes the potential applications of this compound and its analogues in materials science.
| Material Application | Relevant Structural Moiety | Potential Function |
| Sustainable Polymers | Furan rings | Bio-based monomer for polyesters, polyamides, and thermosets. |
| Benzamide core | Enhances thermal stability and rigidity of the polymer chain. | |
| Organic Electronics | Conjugated furan and benzene rings | Charge transport, semiconducting, or emissive properties. |
| Bromo-substituent | A synthetic handle for tuning electronic properties via cross-coupling. | |
| Flame Retardants | Furan rings | High char-forming ability upon combustion. |
| Functional Dyes | Extended π-system of the entire molecule | Chromophore for absorption of UV-visible light. |
The exploration of benzamide and furan-based compounds in materials science is a rapidly growing field, and molecules like this compound represent a promising, yet largely unexplored, class of building blocks for the functional materials of the future.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N,N-bis(furan-2-ylmethyl)benzamide, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with brominated benzoic acid derivatives. Key steps include:
-
Acylation : Reacting 4-bromobenzoic acid with thionyl chloride to form the acyl chloride intermediate.
-
Amidation : Coupling the acyl chloride with bis(furan-2-ylmethyl)amine under controlled conditions (e.g., dichloromethane solvent, 0–25°C, 12–24 hours) .
-
Yield Optimization : Use anhydrous solvents, inert atmosphere (N₂/Ar), and stoichiometric excess of amine (1.2–1.5 equivalents). Monitor reaction progress via TLC or HPLC .
Parameter Typical Range Impact on Yield Temperature 0–25°C Higher temps may degrade furan rings. Solvent Dichloromethane (DCM) Polar aprotic solvents improve reactivity. Catalyst None required Base (e.g., Et₃N) may accelerate amidation.
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify furan protons (δ 6.2–7.4 ppm) and benzamide carbonyl (δ ~165 ppm). The bromine atom deshields adjacent protons, causing downfield shifts .
- IR : Confirm amide C=O stretch (~1660 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹). Discrepancies in carbonyl peaks may indicate incomplete acylation .
- X-ray Crystallography : Resolve absolute configuration if crystal quality permits (e.g., orthorhombic systems with Z = 4) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine substitution, furan ring functionalization) influence biological activity?
- Methodological Answer :
- Bromine : Enhances electrophilicity, improving binding to nucleophilic enzyme sites (e.g., kinases). Compare IC₅₀ values against non-brominated analogs .
- Furan Rings : Replace with thiophene or pyridine to study π-π stacking effects. Use molecular docking to predict interactions with targets like CYP450 enzymes .
- SAR Table :
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Parent Compound | None | 10 µM (hypothetical) |
| Thiophene analog | Furan → Thiophene | 15 µM (reduced activity) |
| De-brominated | Br → H | >50 µM (loss of activity) |
Q. How can contradictory data in literature regarding this compound’s reactivity be addressed?
- Methodological Answer :
- Reproducibility Checks : Validate reported procedures (e.g., oxidation/reduction conditions) using standardized reagents. For example, LiAlH₄ may over-reduce furan rings if not temperature-controlled .
- Analytical Validation : Cross-reference HPLC retention times and mass spectra (HRMS) with published data. Discrepancies may arise from impurities (e.g., residual DCM in NMR samples) .
- Case Study : A reported yield of 85% vs. 60% could stem from differing amine purity or reaction scales.
Q. What strategies are effective for optimizing this compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Use co-solvents (DMSO:water mixtures) or formulate as nanoparticles. Measure logP (predicted ~3.2) to assess hydrophobicity .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolyzed benzamide) .
- Buffer Compatibility : Test in PBS (pH 7.4) vs. cell culture media. Precipitation may indicate cation (Mg²⁺/Ca²⁺) interactions .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate this compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations. A non-competitive inhibition pattern suggests binding to an allosteric site .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity.
- Thermal Shift Assay : Monitor target protein melting temperature (Tm) shifts to confirm binding .
Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., 100 ns simulations in GROMACS).
- Docking Software : Use AutoDock Vina with crystal structures (PDB ID: 1ATP) to estimate binding energies.
- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity risks (e.g., CYP inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
